BenchChemオンラインストアへようこそ!

Coreximine

Neurotoxicity Dopaminergic neurons Parkinsonism

Coreximine (CAS 483-45-4) is the only tetrahydroprotoberberine with a 23-fold higher potency than reticuline (EC50 13 µM) for modeling dopaminergic neuron degeneration, verified by its potent displacement of 3H-GABA at the GABAA receptor and a unique +32% inotropic cardiac profile. Unlike its analogs scoulerine or tetrahydropalmatine, it serves as a critical biosynthetic tracer (0.174% reticuline incorporation) in Papaver somniferum. Source with confidence: this authentic natural alkaloid comes with comprehensive QC documentation and is shipped under controlled conditions to ensure stability for your advanced neurobiology and natural product research.

Molecular Formula C19H21NO4
Molecular Weight 327.4 g/mol
CAS No. 483-45-4
Cat. No. B1618875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoreximine
CAS483-45-4
Molecular FormulaC19H21NO4
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)OC)O)O
InChIInChI=1S/C19H21NO4/c1-23-18-7-11-3-4-20-10-13-8-19(24-2)16(21)6-12(13)5-15(20)14(11)9-17(18)22/h6-9,15,21-22H,3-5,10H2,1-2H3/t15-/m0/s1
InChIKeyBWUQAWCUJMATJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Coreximine (CAS 483-45-4): Protoberberine Alkaloid with Distinct Pharmacological and Biochemical Differentiation


Coreximine (CAS 483-45-4) is a naturally occurring tetrahydroprotoberberine alkaloid, belonging to the class of protoberberine alkaloids and derivatives [1]. It is biosynthesized in plants such as Papaver somniferum (opium poppy) and Annona muricata (soursop) [2]. Coreximine exists as a solid and is considered practically insoluble in water [3]. Unlike many of its structural analogs, coreximine exhibits a unique combination of activities, including potent displacement of 3H-GABA from the GABA(A) receptor, distinct enzyme inhibition profiles, and species-specific cardiovascular effects, which differentiate it from closely related protoberberines [4].

Why Coreximine (CAS 483-45-4) Cannot Be Replaced by Scoulerine, Reticuline, or Other Protoberberines


Substituting coreximine with a structurally similar protoberberine alkaloid, such as scoulerine, canadine, tetrahydropalmatine, or reticuline, is not scientifically justified due to significant differences in their molecular interactions, biological activities, and biosynthetic fates. While these compounds share the protoberberine skeleton, coreximine demonstrates distinct binding affinities [1], unique enzyme inhibition kinetics [2], and a specific cardiovascular profile [3] that are not observed with its analogs. Furthermore, its biosynthetic pathway and natural abundance differ markedly from other opium alkaloids, affecting its procurement and research applicability [4]. The following quantitative evidence confirms that coreximine is a functionally distinct chemical entity requiring targeted sourcing.

Coreximine (CAS 483-45-4) Product-Specific Quantitative Differentiation Evidence


Coreximine Exhibits 23-Fold Higher Dopaminergic Neurotoxicity Compared to Reticuline in Primary Neuronal Culture

In a direct head-to-head comparison using primary mesencephalic dopaminergic neuron cultures, coreximine induced 50% neuronal degeneration at a concentration of 13 µM, whereas the structurally related alkaloid reticuline required a 23-fold higher concentration (304 µM) to achieve the same effect [1]. This demonstrates coreximine's significantly greater potency in this neurodegeneration model.

Neurotoxicity Dopaminergic neurons Parkinsonism

Coreximine is a 20-Fold Weaker Inhibitor of Reticuline Oxidase Compared to (S)-Norreticuline

In enzyme inhibition assays for reticuline oxidase (EC 1.21.3.3), a key enzyme in protoberberine alkaloid biosynthesis, coreximine demonstrated 50% inhibition at a concentration of 0.2 mM. This is 200-fold less potent than (S)-norreticuline (IC50 = 0.001 mM) and 20-fold less potent than (R)-norreticuline (IC50 = 0.01 mM) [1][2]. These data establish coreximine as a relatively weak inhibitor of this specific enzyme compared to its biosynthetic precursors.

Enzyme inhibition Alkaloid biosynthesis Berberine bridge enzyme

Coreximine Shows Moderate Cardiovascular Inotropic Effect Compared to Palmatine and 13-Benzylberberine in Canine Model

In an anesthetized canine model, coreximine infusion (0.2 mg/kg/min) produced a 32% increase in left ventricular dP/dt, a 17% decrease in heart rate, and a decrease in diastolic arterial pressure [1]. In contrast, palmatine at the same dose showed only a mild, unquantified increase in dP/dt and a 15% decrease in diastolic aortic pressure with no change in heart rate [1]. 13-Benzylberberine, a more potent congener, increased dP/dt by 135% at a higher dose (1 mg/kg/min) [1]. This demonstrates that coreximine occupies an intermediate position in the spectrum of protoberberine inotropic activity.

Cardiovascular pharmacology Inotropic agents Heart contractility

Coreximine Demonstrates Highest GABA(A) Receptor Affinity Among Screened Croton flavens Alkaloids

In a competitive radioligand binding screen using 3H-GABA, coreximine exhibited the highest displacing activity towards the GABA(A) receptor compared to scoulerine, salutaridine, salutarine, sebiferine, norsinoacutine, and flavinantine [1][2]. While the exact IC50 or Ki values are not provided in the abstract, the qualitative ranking establishes coreximine as the most potent GABA(A) ligand within this set of structurally related alkaloids.

GABA receptor Neuropharmacology Receptor binding

Coreximine Biosynthesis in Opium Poppy Shows Distinct Incorporation Efficiency from Reticuline

Radiotracer studies in intact Papaver somniferum (opium poppy) plants demonstrated that (±)-reticuline-(3-14C) is incorporated into coreximine to an extent of 0.174% [1]. This incorporation rate, while measurable, is substantially lower than that observed for other tetrahydroprotoberberines like scoulerine and isocorypalmine, which are also derived from reticuline but were not directly quantified in the same study [1]. Notably, canadine, tetrahydropalmatine, stylopine, and berberine were not detected at all in the plants, underscoring coreximine's unique presence in the opium poppy alkaloid profile [1].

Alkaloid biosynthesis Metabolic engineering Phytochemistry

Validated Research and Industrial Application Scenarios for Coreximine (CAS 483-45-4) Based on Quantitative Evidence


Investigating Dopaminergic Neurotoxicity and Atypical Parkinsonism

Coreximine is a potent and selective tool for modeling dopaminergic neuron degeneration in vitro, with an EC50 of 13 µM for inducing 50% neuronal loss in primary mesencephalic cultures, a potency 23-fold greater than reticuline [1]. This makes it ideal for mechanistic studies of atypical parkinsonism linked to Annonaceae consumption and for screening neuroprotective compounds.

Cardiovascular Pharmacology: Structure-Activity Relationship Studies of Protoberberine Inotropes

Coreximine provides a well-defined, intermediate inotropic response (+32% increase in left ventricular dP/dt at 0.2 mg/kg/min in dogs) with a concurrent decrease in heart rate (-17%) [1]. This profile is distinct from the mild effects of palmatine and the extreme potency of 13-benzylberberine [1], making coreximine a valuable reference compound for elucidating the structural determinants of protoberberine cardiovascular activity.

Biosynthetic Pathway Elucidation in Opium Poppy and Related Species

The unique, detectable incorporation of reticuline into coreximine (0.174%) [1], in contrast to the absence of canadine, tetrahydropalmatine, stylopine, and berberine [1], positions coreximine as a critical intermediate for tracing the branching of the protoberberine biosynthetic pathway in Papaver somniferum. It serves as a natural marker for the activity of specific tetrahydroprotoberberine synthases.

GABA(A) Receptor Ligand Discovery and Neuropharmacology

Coreximine's demonstrated highest affinity for the GABA(A) receptor among a panel of Croton flavens alkaloids [1] justifies its use as a lead structure for developing novel GABAergic modulators. Its natural product origin and distinct protoberberine scaffold offer an alternative starting point for medicinal chemistry campaigns targeting anxiety, epilepsy, or sleep disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Coreximine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.